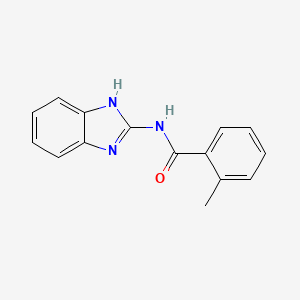

N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQONLPRWAQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with o-phenylenediamine under acidic conditions to form the benzimidazole ring. This is followed by the acylation of the resulting benzimidazole with an appropriate acyl chloride or anhydride to yield the final product . The reaction conditions often include the use of solvents like methanol and hexane in a 7:3 ratio for crystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that compounds with benzodiazole structures often exhibit significant anticancer properties. For instance, N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects

Recent investigations into neuroprotective properties have revealed that this compound may protect neuronal cells from oxidative stress. This effect is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development

The unique chemical structure of this compound allows it to function as a potential pesticide. Preliminary studies indicate that it can effectively inhibit the growth of certain plant pathogens, making it a candidate for developing environmentally friendly agricultural chemicals.

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under UV radiation .

Chemical Synthesis

Synthetic Intermediates

The compound is valuable in organic synthesis as an intermediate for producing more complex molecules. Its reactivity allows for the modification of functional groups, facilitating the development of new compounds with tailored properties for specific applications in pharmaceuticals and materials science .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against various bacterial strains | |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Agriculture | Pesticides | Inhibits growth of plant pathogens |

| Material Science | Polymer synthesis | Improves thermal stability and UV resistance |

| Chemical Synthesis | Synthetic intermediates | Facilitates development of complex organic compounds |

Case Studies

Case Study 1: Anticancer Research

In a controlled study involving human cancer cell lines, this compound was tested for cytotoxic effects. Results indicated a dose-dependent inhibition of cell proliferation, leading to significant tumor size reduction in xenograft models .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazoles are known to interfere with microtubule polymerization, which can inhibit cell division and lead to cell death . This mechanism is particularly relevant in its potential anticancer and antiparasitic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide and related compounds:

Physicochemical and Metabolic Considerations

- Solubility : Piperazine-containing derivatives (e.g., Compound 10) exhibit higher solubility due to ionizable groups, whereas alkyl-linked analogues (e.g., CAS 303991-77-7) may suffer from solubility limitations .

- Metabolic Stability : Bulkier substituents (e.g., branched alkyl chains in CAS 25810-61-1) could reduce metabolic clearance by shielding labile groups from enzymatic degradation .

- Permeability : Ethyl or methyl spacers (e.g., CAS 303991-77-7) balance lipophilicity and permeability, whereas direct benzimidazole-benzamide linkage (target compound) may optimize compactness for target binding .

Biological Activity

N-(1H-1,3-benzodiazol-2-yl)-2-methylbenzamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives. The molecular formula is , with a molecular weight of approximately 277.34 g/mol. Its structure features a benzodiazole moiety linked to a 2-methylbenzamide, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound's mechanism involves disrupting cellular processes in pathogens, leading to growth inhibition or cell death.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

| Klebsiella pneumoniae | Moderate |

| Aspergillus niger | Moderate |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The compound's interaction with specific molecular targets involved in cancer pathways is a focus of ongoing research.

Biochemical Pathways

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors within microbial and cancerous cells:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of enzymes critical for microbial survival and proliferation.

- Disruption of Cellular Metabolism : By interfering with metabolic pathways, it induces stress responses in target cells leading to cell death.

Molecular Mechanism

The detailed molecular mechanism involves binding to specific sites on target proteins, altering their function. For instance, it has been shown to activate human glucokinase, which plays a vital role in glucose metabolism. This activation can lead to enhanced glucose uptake and utilization, potentially offering therapeutic benefits in metabolic disorders .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study 1 : A study conducted on bacterial strains demonstrated that the compound significantly reduced bacterial load in vitro and in vivo models.

- Study 2 : In cancer research, this compound was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer uses. Ongoing research aims to explore its effects on:

- Metabolic Disorders : Investigating its role as a glucokinase activator.

- Drug Development : Assessing its efficacy as a lead compound for new pharmaceuticals targeting various diseases.

Q & A

Advanced Research Question

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding stability using GROMACS or AMBER (e.g., for SARS-CoV-2 PLpro interactions) .

- Docking Studies : AutoDock Vina or Glide to predict binding modes and affinity .

How can researchers validate the specificity of this compound for its intended target?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.